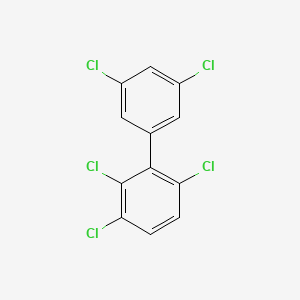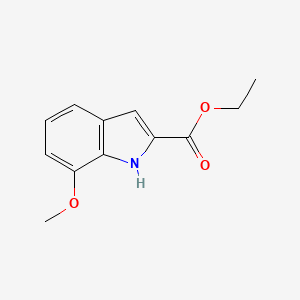
7-甲氧基-1H-吲哚-2-羧酸乙酯
描述
Ethyl 7-methoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 20538-12-9. It has a molecular weight of 219.24 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 7-methoxy-1H-indole-2-carboxylate, has been a subject of interest for many researchers . The process often involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 7-methoxy-1H-indole-2-carboxylate. The InChI code for this compound is 1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 .Chemical Reactions Analysis
Indole derivatives, including Ethyl 7-methoxy-1H-indole-2-carboxylate, have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
Ethyl 7-methoxy-1H-indole-2-carboxylate is a white to yellow solid . It has a molecular weight of 219.24 .科学研究应用
生物碱衍生物的合成
7-甲氧基-1H-吲哚-2-羧酸乙酯: 是合成吲哚衍生物的关键前体,吲哚衍生物是各种生物碱中普遍存在的基团 。生物碱通常存在于植物中,具有广泛的药理活性,并因其治疗特性而用于医药领域。
抗癌研究
包括源自7-甲氧基-1H-吲哚-2-羧酸乙酯的吲哚衍生物,已对其治疗癌细胞的潜力进行了研究 。吲哚部分是许多具有抗癌活性的天然和合成化合物中常见的结构。
抗菌和抗病毒剂
研究表明,吲哚环的修饰会导致具有显著抗菌和抗病毒活性的化合物 。这包括开发可以抑制各种病原体生长的新的药物。
抗炎和镇痛应用
该化合物用作制备具有抗炎和镇痛作用的吲哚衍生物的反应物 。这些衍生物可以潜在地用于开发治疗炎症性疾病和疼痛管理的新方法。
CB1受体拮抗剂的开发
该化合物也是合成吲哚甲酰胺的反应物,吲哚甲酰胺被研究为大麻素CB1受体拮抗剂 。这些拮抗剂在治疗与内源性大麻素系统相关的疾病方面具有潜在的治疗应用。
作用机制
Target of Action
Ethyl 7-methoxy-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways . .
Pharmacokinetics
The presence of the ethoxy group in the molecule might influence its pharmacokinetic properties .
Result of Action
Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may have a variety of molecular and cellular effects.
未来方向
Indole derivatives, including Ethyl 7-methoxy-1H-indole-2-carboxylate, have shown potential in the treatment of various disorders in the human body . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on exploring the therapeutic potential of these compounds further.
生化分析
Biochemical Properties
Ethyl 7-methoxy-1H-indole-2-carboxylate plays a role in various biochemical reactions. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. This interaction can influence the kynurenine pathway, impacting immune response and inflammation . Additionally, it may interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function.
Cellular Effects
Ethyl 7-methoxy-1H-indole-2-carboxylate has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This compound may also impact gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can alter the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of ethyl 7-methoxy-1H-indole-2-carboxylate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, such as IDO, altering their activity and downstream effects . This compound may also affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-methoxy-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 7-methoxy-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
Ethyl 7-methoxy-1H-indole-2-carboxylate is involved in metabolic pathways related to tryptophan catabolism. It interacts with enzymes such as IDO, leading to the production of metabolites like kynurenine . These metabolites can have various biological effects, including modulation of immune response and neurotransmitter synthesis. The compound may also affect metabolic flux, altering the levels of key metabolites in the pathway.
Transport and Distribution
Within cells and tissues, ethyl 7-methoxy-1H-indole-2-carboxylate is transported and distributed through specific transporters and binding proteins. It may interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity, as it determines the compound’s availability to interact with target biomolecules.
Subcellular Localization
Ethyl 7-methoxy-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in mitochondria can affect cellular metabolism.
属性
IUPAC Name |
ethyl 7-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDVNJZQPSSLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361230 | |
| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20538-12-9 | |
| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
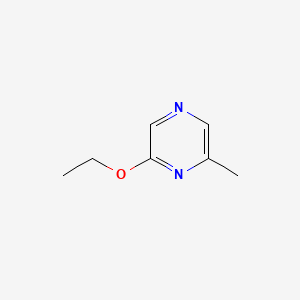
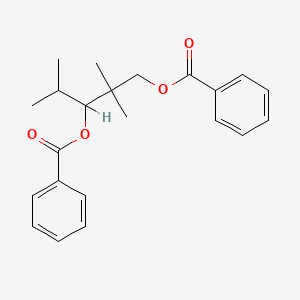


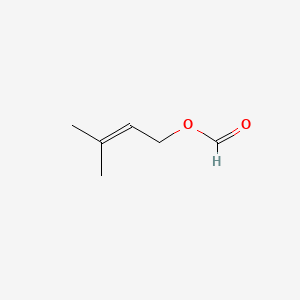

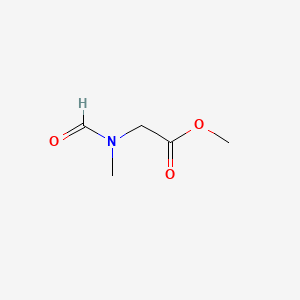
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)

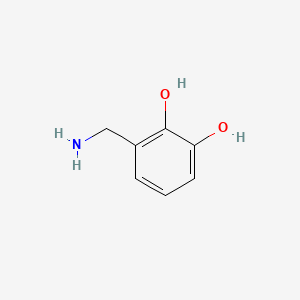
![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)

